Arsenenic acid
Description
Contextualization within Environmental and Biological Chemistry
Arsenic acid, particularly in its pentavalent form (As(V)), is a prevalent species of arsenic found in various environmental compartments, including groundwater and soil iwaponline.comnih.gov. Its presence is often linked to natural geological processes and anthropogenic activities, making it a key focus in environmental remediation research frontiersin.orghep.com.cn.
Biologically, the similarity between arsenate (the deprotonated form of arsenic acid) and phosphate (B84403) allows arsenic acid to be taken up by cells via phosphate transporters nih.govoatext.comsciopen.com. Once inside cells, arsenic acid can interfere with vital metabolic processes. It is metabolized by various organisms, including Escherichia coli frontiersin.orgnih.gov. Research investigates how arsenic acid and its intermediate metabolites interact with cellular components, such as thiols, and how these interactions can lead to cellular dysfunction, damage to mitochondria, and the induction of apoptosis patsnap.comsciencehistory.org. The methylation of arsenic, a process involving enzymes like monomethyl arsonic acid reductase, is a critical area of study, as intermediate metabolites can exhibit significant toxicity patsnap.com.
Historical Perspectives on Arsenic Acid Research
The study of arsenic and its compounds has a long and complex history, dating back to ancient civilizations where arsenic minerals were known and utilized researchgate.netdartmouth.edunih.gov. Alchemists in the Middle Ages, such as Albertus Magnus, are credited with the discovery of elemental arsenic researchgate.netdartmouth.edunih.gov. Early scientific investigations into arsenic compounds, including its oxyacids, developed alongside advancements in chemistry and toxicology. The understanding of arsenic's properties, including its toxicity and medicinal applications, evolved significantly from the 18th century onwards, with the development of analytical methods like the Marsh test in the 19th century improving the detection of arsenic poisoning sciencehistory.orgdartmouth.edunih.gov.
Current Research Frontiers and Unresolved Questions in Arsenic Acid Studies
Current research on arsenic acid is multifaceted, addressing both environmental and biological aspects. A significant area of focus is the development of advanced remediation technologies for arsenic-contaminated water and soil, employing methods such as adsorption, membrane filtration, and electrochemical processes nih.govfrontiersin.orghep.com.cn.
In biological research, understanding the intricate metabolic pathways of arsenic, particularly the role of methylation in its detoxification or activation, remains a key challenge patsnap.comannualreviews.orgwjgnet.comresearchgate.net. Scientists are investigating the precise mechanisms by which arsenic acid and its metabolites interact with cellular macromolecules, aiming to elucidate its toxicological effects and carcinogenic potential patsnap.combegellhouse.com. Unresolved questions persist regarding the long-term consequences of low-level arsenic exposure, the modulation of arsenic toxicity by co-contaminants or nutritional factors, and the development of effective strategies to mitigate its adverse health impacts nih.govbegellhouse.com. Research also continues into the speciation and transformation of arsenic in various environmental matrices to better understand its fate and transport.
Data Tables
Table 1: Chemical and Physical Properties of Arsenic Acid (H₃AsO₄)
| Property | Value | Source |
| Molecular Formula | H₃AsO₄ | frontiersin.orgindustrialchemicals.gov.auechemi.comwikipedia.orgcdc.gov |
| Molecular Weight | 141.94 g/mol | frontiersin.orgnih.gov |
| Appearance | White translucent or colorless crystals; aqueous solution is clear and colorless | frontiersin.orgnih.govindustrialchemicals.gov.au |
| Density | 2.5 g/cm³ | frontiersin.orgindustrialchemicals.gov.au |
| Melting Point | 35.5 °C | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |
| Boiling Point | 120 °C (decomposes) | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |
| Solubility in Water | Highly soluble; 590,000 mg/L (hemihydrate) | nih.govindustrialchemicals.gov.ausolubilityofthings.com |
| Hygroscopic | Yes | frontiersin.orgindustrialchemicals.gov.ausolubilityofthings.com |
| Oxidizing Agent | Yes | industrialchemicals.gov.auechemi.com |
Table 2: Acidity (pKa values) of Arsenic Acid (H₃AsO₄)
| Dissociation Step | pKa Value |
| H₃AsO₄ ⇌ H⁺ + H₂AsO₄⁻ | 2.19 |
| H₂AsO₄⁻ ⇌ H⁺ + HAsO₄²⁻ | 6.94 |
| HAsO₄²⁻ ⇌ H⁺ + AsO₄³⁻ | 11.5 |
Note: Some sources provide slightly different pKa values, e.g., pKa1 = 2.25, pKa2 = 6.77, pKa3 = 11.5 industrialchemicals.gov.au or pKa1 = 2.31, pKa2 = 7.05, pKa3 = 11.9 bartleby.com. The values presented are representative.
Compound List:
Arsenic acid
Structure
2D Structure
Properties
IUPAC Name |
arsenic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFXKJPNQELOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-39-4 (Parent) | |
| Record name | Arsenenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883090 | |
| Record name | Arsenenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.928 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-53-1 | |
| Record name | Arsenenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Pathways for Arsenic Acid
Arsenic acid (H₃AsO₄) can be prepared through several well-established methods, primarily involving the oxidation of lower oxidation state arsenic compounds or the hydration of arsenic oxides.
Oxidation of Arsenic Trioxide with Nitric Acid: A common and historically significant method involves the reaction of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). This process yields arsenic acid and dinitrogen trioxide (N₂O₃) as a byproduct toppr.comwikipedia.orgtestbook.com. The reaction is typically carried out by treating arsenic trioxide with concentrated nitric acid, followed by cooling to crystallize the hemihydrate form, H₃AsO₄·0.5H₂O, or the dihydrate, H₃AsO₄·2H₂O, depending on the crystallization temperature toppr.comwikipedia.org. Careful purification steps are necessary to remove any residual arsenous acid (H₃AsO₃) prepchem.com.
Reaction Example: As₂O₃ + HNO₃ → H₃AsO₄ + N₂O₃ testbook.com
Hydration of Arsenic Pentoxide: Arsenic acid is also formed when arsenic pentoxide (As₂O₅) is dissolved in water wikipedia.org. This method relies on the direct reaction of the pentavalent arsenic oxide with water to form the corresponding acid.
Direct Synthesis from Elemental Arsenic: Elemental arsenic can be directly converted to arsenic acid by moistening it and treating it with ozone (O₃) wikipedia.org.
Novel Approaches in Arsenic Acid Synthesis
While traditional methods are widely used, novel approaches seek to improve efficiency, reduce byproducts, or utilize different reaction conditions.
Catalytic Oxidation of Arsenous Acid: A patented process describes the preparation of arsenic acid from arsenous acid and water under oxygen pressure, utilizing catalytic amounts of nitric acid and a halide google.com. This method includes a mechanism for regenerating the nitric oxide byproduct back into nitric acid, allowing it to react with fresh arsenous acid, thereby enhancing process efficiency google.com. For instance, a reaction mixture might comprise arsenic trioxide, water, nitric acid, and potassium iodide under specific temperature and oxygen pressure conditions google.com.
Functionalization and Derivatization Strategies of Arsenic Acid
Derivatization and functionalization of arsenic compounds are crucial for creating organoarsenic compounds, modifying their properties for analytical detection, or developing new materials.
Formation of Organoarsenic Compounds:
Meyer Reaction: A historically significant reaction involves the conversion of arsenous acid (As(III)) to methylarsonic acid (CH₃AsO(OH)₂) using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (B78521) (NaOH) wikipedia.org. This reaction increases the oxidation state of arsenic from +3 to +5 and introduces an arsenic-carbon bond.
Reaction Example: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O wikipedia.org
Synthesis of Arylarsonic Acids: Arylarsonic acids, such as p-nitrophenylarsonic acid, can be synthesized through the reaction of diazonium salts with arsenious acid or sodium arsenite orgsyn.org. For example, p-nitrobenzenediazonium chloride reacts with arsenious acid in hydrochloric acid to yield p-nitrophenylarsonic acid orgsyn.org. Various yields for different substituted phenylarsonic acids have been reported orgsyn.org.
Synthesis of Alkenyl Esters of Arsenous Acid: Primary alkenyl esters of arsenous acid have been synthesized by heating arsenic(III) oxide with an alkenol in benzene (B151609) or by the direct interaction of arsenic trichloride (B1173362) (AsCl₃) with an alkenol in the presence of dry ammonia (B1221849) as a hydrogen chloride scavenger tandfonline.com. These compounds generally follow the formula M(OR)₃, where M can be arsenic or antimony, and R represents an alkenyl group tandfonline.com.
Derivatization for Analytical Applications:
For GC-MS and LC-MS: Arsenic species are often derivatized to enhance their volatility or detectability for chromatographic analysis.
Thioglycolic Acid Methyl Ester (TGM): TGM reacts with arsenic species (As(III), As(V), MMAA, DMAA) to form volatile trivalent derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) oup.comoup.comrsc.org. This reagent also reduces As(V) to As(III) as part of the derivatization process oup.com.
2,3-Dimercaptopropanol (BAL): BAL can derivatize arsenic compounds for detection by liquid chromatography coupled with UV detection or tandem mass spectrometry (LC-MS/MS) nih.gov. Similar to TGM, BAL acts as a thiol and reduces pentavalent arsenic (As(V)) to trivalent arsenic (As(III)) nih.gov.
2-Mercaptopyridine: This reagent has been used to derivatize chlorovinyl arsonous acid and arsenic(III) oxide, improving sensitivity for detection acs.org.
Functionalization for Adsorption: Materials can be functionalized to selectively adsorb arsenic species. For instance, porous silicon has been functionalized with thiols, such as dimercaptosuccinic acid (DMSA), to create chelating sites for As(III) adsorption nih.govresearchgate.net. Acid-functionalized nanoporous carbon composites with MnO₂ nanoparticles have also been developed for the removal of both As(III) and As(V) from aqueous media bookpi.org.
Isotopic Labeling Techniques for Arsenic Acid
Isotopic labeling is essential for tracing arsenic metabolism, developing radiopharmaceuticals, and studying reaction mechanisms.
Production of Radioarsenic Isotopes: Isotopically pure radioarsenic isotopes, such as ⁷²As, can be produced through nuclear reactions, for example, by irradiating ⁷²Ge(m) discs in a target system nih.gov. Other isotopes like ⁷⁴As and ⁷⁷As are also of interest uni-mainz.de.
Labeling Strategies:
Direct Thiol Labeling: Radioarsenic can be directly conjugated to biomolecules containing thiol groups, such as monoclonal antibodies. However, direct labeling of antibodies with radioarsenic via thiol groups has shown poor in vivo stability in some studies nih.gov.
Chelator-Mediated Labeling: Alternative strategies involve labeling chelators that can then be attached to target molecules. Examples include labeling dihydrolipoic acid or thiol-modified mesoporous silica (B1680970) nanoparticles (MSN-SH) with radioarsenic, which have demonstrated improved in vivo stability nih.govbme.hu.
Synthon-Based Labeling: Proteins can be labeled with radioactive arsenic isotopes using a synthon that binds covalently to sulfhydryl groups uni-mainz.de. Antibodies can be modified (e.g., with SATA) to increase the number of available free thiols for labeling uni-mainz.de. These methods aim to achieve high labeling yields and maintain the immunoreactivity of the labeled biomolecules for pharmacokinetic studies uni-mainz.de.
Compound List
Arsenic acid (H₃AsO₄)
Arsenous acid (H₃AsO₃)
Arsenic trioxide (As₂O₃)
Arsenic pentoxide (As₂O₅)
Arsenate (AsO₄³⁻)
Arsenite (AsO₃³⁻)
Methylarsonic acid (CH₃AsO₃H₂)
Arsanilic acid (aminophenyl arsenate)
Chlorovinyl arsonous acid
p-Nitrophenylarsonic acid
Alkenyl esters of arsenous acid
Dimethylarsinic acid (DMAA)
Monomethylarsonic acid (MMAA)
Dihydrolipoic acid
Mesoporous silica nanoparticles (MSN-SH)
Speciation Chemistry and Transformation Dynamics
Aqueous Speciation Equilibria of Arsenic Acid
Arsenic acid is a triprotic acid, meaning it can donate three protons in aqueous solution, leading to the formation of various anionic species. The distribution of these species is highly dependent on the solution's pH. The dissociation of arsenic acid occurs through three successive equilibrium steps, characterized by specific acid dissociation constants (pKa values):
First dissociation: H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺ (pKa₁ ≈ 2.19–2.26) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr
Second dissociation: H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺ (pKa₂ ≈ 6.94–6.97) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr
Third dissociation: HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺ (pKa₃ ≈ 11.5–11.6) wikipedia.orgchegg.comuw.edu.pllibretexts.orgbrgm.fr
These pKa values indicate that:
At pH values below 2.19, arsenic acid exists predominantly as the neutral species, H₃AsO₄.
Between pH 2.19 and 6.94, the dominant species is the monovalent anion, H₂AsO₄⁻.
In the pH range of 6.94 to 11.5, the divalent anion, HAsO₄²⁻, is most prevalent.
Above pH 11.5, the trivalent anion, AsO₄³⁻, becomes the dominant species.
The solubility of arsenic acid is high in water, and its anionic forms contribute to its solubility, particularly in acidic to neutral conditions solubilityofthings.comresearchgate.net.
Table 3.1.1: Aqueous Speciation Equilibria of Arsenic Acid
| Equilibrium Step | Reaction | pKa Value (approx.) | Dominant pH Range | Predominant Species |
| 1 | H₃AsO₄ ⇌ H⁺ + H₂AsO₄⁻ | 2.19–2.26 | < 2.19 | H₃AsO₄ |
| 2 | H₂AsO₄⁻ ⇌ H⁺ + HAsO₄²⁻ | 6.94–6.97 | 2.19–6.94 | H₂AsO₄⁻ |
| 3 | HAsO₄²⁻ ⇌ H⁺ + AsO₄³⁻ | 11.5–11.6 | 6.94–11.5 | HAsO₄²⁻ |
| > 11.5 | AsO₄³⁻ |
Complexation and Precipitation Chemistry of Arsenic Acid
Arsenic acid and its anionic forms (arsenates) readily interact with various components in the environment, leading to complexation and precipitation.
Complexation: Arsenate species exhibit a strong affinity for binding with mineral surfaces, particularly iron (Fe), aluminum (Al), and manganese (Mn) oxides and hydroxides researchgate.netosti.govnih.gov. These interactions often involve the formation of inner-sphere surface complexes, where arsenate bonds directly to surface functional groups, similar to phosphate (B84403) osti.gov. Arsenate also forms complexes with organic matter, such as humic and fulvic acids, with a higher affinity than arsenite osti.govnih.gov. These organic ligands can act as binding sites, influencing arsenic's solubility and mobility osti.govnih.govmdpi.com. Arsenic acid can also form complexes with metals like iron, leading to the precipitation of ferric arsenate nmsu.edunmsu.edu.
Precipitation: Arsenates can precipitate from solution under specific conditions, often with metal cations. A significant precipitation reaction involves ferric iron (Fe(III)), forming ferric arsenate (FeAsO₄). This precipitation is favored in acidic conditions, particularly between pH 3 and 4, where Fe(III) is soluble and arsenate is present as H₂AsO₄⁻ or HAsO₄²⁻ nmsu.edunmsu.edu. The solubility of FeAsO₄ is generally low, effectively removing arsenate from the aqueous phase nmsu.edunmsu.edu. Arsenate can also precipitate with other cations like calcium and lead, forming compounds such as calcium arsenate and lead hydrogen arsenate, which have historically been used in pesticides wikipedia.orgnih.gov. In contrast, arsenite (As(III)) can precipitate with sulfides under strongly reducing conditions nih.gov.
Table 3.3.1: Arsenate Precipitation with Ferric Iron
| Precipitate | Reactants | Favorable pH Range | Arsenic Removal (%) | Iron:Arsenate Ratio (approx.) |
| Ferric arsenate | As(V) + Fe(III) | 3–4 | 98.7–99.7 | 7.2–15.0 |
The complexation and precipitation processes significantly influence the concentration of arsenic acid in the aqueous phase, impacting its bioavailability and environmental transport.
Advanced Analytical and Spectroscopic Characterization of Arsenenic Acid
Hyphenated Techniques for Arsenenic Acid Speciation Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection system, are powerful tools for arsenic speciation. nih.govsemanticscholar.org These approaches physically separate the different arsenic compounds present in a sample before their individual detection and quantification. semanticscholar.org The primary advantage of these methods is their ability to deliver extremely low detection limits, high precision, and minimal interference. nih.govsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are established hyphenated techniques for arsenic analysis. While LC-MS is more commonly coupled with inductively coupled plasma mass spectrometry (ICP-MS) for elemental speciation, it can also be used with other mass analyzers. chromatographyonline.com GC-MS combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of non-volatile arsenic species like this compound, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. nih.gov For example, inorganic arsenic species can be derivatized with 2,3-dimercapto-1-propanol (BAL) before being analyzed by GC-MS. nih.gov Although powerful, techniques like LC-ICP-MS are often preferred for their direct analysis capabilities without complex derivatization, though GC-MS remains a valuable tool for specific applications. nih.gov
The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is considered a benchmark method for arsenic speciation due to its high sensitivity and selectivity. nerc.ac.ukthermofisher.comrsc.org In this technique, HPLC separates the different arsenic compounds, including this compound, based on their chemical properties. nih.govnih.gov The separated species are then introduced into the ICP-MS, which atomizes and ionizes the arsenic atoms, allowing for their detection at very low concentrations. nerc.ac.ukthermofisher.com
Anion-exchange chromatography is frequently used for the separation of anionic arsenic species like arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov A gradient elution using a mobile phase, often containing ammonium (B1175870) carbonate, allows for the effective separation of these compounds in a single chromatographic run. nih.govnih.gov The method provides excellent limits of detection (LOD), often in the sub-µg/kg or ng/mL range, making it suitable for trace-level analysis in complex matrices like food, water, and biological samples. nerc.ac.ukthermofisher.comnih.gov
| Arsenic Species | Method Limit of Detection (MDL) (ng/mL) | Method Limit of Quantification (MQL) (ng/mL) | Reference |
|---|---|---|---|
| Arsenite (AsIII) | 0.3 | 1.0 | nih.gov |
| Arsenate (AsV) | 0.3 | 1.0 | nih.gov |
| Monomethylarsonic acid (MMA) | 0.5 | 1.7 | nih.gov |
| Dimethylarsinic acid (DMA) | 0.4 | 1.3 | nih.gov |
| Arsenobetaine (AsB) | 1.5 | 5.0 | nih.gov |
This table presents typical detection and quantification limits for common arsenic species using HPLC-ICP-MS, demonstrating the method's high sensitivity.
Capillary Electrophoresis (CE) is another powerful separation technique for arsenic speciation, valued for its high resolving power and minimal reagent consumption. rsc.orgrsc.org CE separates ionic species, such as arsenate, based on their charge and size as they move through a capillary under the influence of an electric field. researchgate.netutas.edu.au Both counter-electroosmotic and co-electroosmotic flow modes can be employed for the separation of arsenic species. researchgate.net To achieve the low detection limits required for environmental and biological monitoring, CE is often coupled with ICP-MS (CE-ICP-MS). rsc.orgnih.gov Sensitivity can be further enhanced through sample stacking techniques like large-volume sample stacking (LVSS) and field-amplified sample injection (FASI), which can lower detection limits to the micromolar level or below. researchgate.netnih.gov
Electrochemical techniques offer a user-friendly, cost-effective, and simple alternative for arsenic analysis. nih.gov These methods, which include voltammetry, amperometry, and potentiometry, are based on measuring the electrical signals generated during the electrochemical oxidation or reduction of arsenic. nih.govresearchgate.net For instance, anodic oxidation can be used to convert arsenite (As³⁺) to arsenate (As⁵⁺). mdpi.com While often used for total arsenic quantification or transformation studies, electrochemical methods can also be integrated with separation techniques for speciation analysis. nih.govmdpi.com
X-ray Absorption Spectroscopy (XAS) for this compound Speciation and Coordination
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed chemical and structural information about a specific element in situ, with minimal sample preparation. uq.edu.augeoscienceworld.org This is a significant advantage over extraction-based methods, as it reduces the risk of altering the original arsenic species. tandfonline.com XAS is element-specific and sensitive to both the oxidation state and the local coordination environment of the absorbing atom, making it an ideal tool for solid-phase arsenic speciation in complex samples like soils, sediments, and mine wastes. geoscienceworld.orgmsu.ruminsocam.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru
The XANES region of the spectrum is highly sensitive to the oxidation state and coordination chemistry of the arsenic atom. uq.edu.aumsu.ru A key feature of the As K-edge XANES spectrum is the absorption edge, or "white line," whose energy position increases with the oxidation state of the arsenic. uq.edu.au This allows for a clear distinction between reduced arsenic species and oxidized forms like this compound (As(V)). msu.ru For instance, the white line energies for As(III) compounds typically fall in the range of 11870.0-11871.7 eV, whereas for As(V) compounds, they are found at higher energies, between 11872.6-11875.3 eV. msu.ru By using linear combination fitting (LCF), the XANES spectrum of an unknown sample can be modeled as a combination of spectra from known arsenic standard compounds, allowing for the quantification of the different arsenic species present. uq.edu.autandfonline.comnih.gov
| Compound | Oxidation State | White Line Energy (eV) | Reference |
|---|---|---|---|
| Arsenopyrite (B74077) (FeAsS) | -I | 11868.0 | nih.gov |
| Arsenite (As₂O₃) | +III | ~11870.0 - 11871.7 | msu.ru |
| Sodium Arsenate (Na₃AsO₄) | +V | ~11874.5 | nih.gov |
| Scorodite (FeAsO₄·2H₂O) | +V | ~11875.0 | nih.gov |
| Arsenobetaine | +V | 11872.6 | msu.ru |
This table illustrates how the white line energy in XANES spectra shifts with the arsenic oxidation state, enabling the identification of this compound (As(V)).
The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the central arsenic atom. msu.ru Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms, providing precise details on the coordination and bonding of this compound. acs.orgudel.edunih.gov This is particularly useful for determining how arsenate binds to mineral surfaces. For example, EXAFS studies have shown that arsenate forms inner-sphere complexes on the surface of iron oxyhydroxides like goethite and green rust. acs.orgacs.org The analysis can distinguish between different types of surface complexes, such as monodentate (where the arsenate tetrahedron shares one oxygen with the surface) and bidentate (sharing two oxygens). acs.org EXAFS-derived As-Fe bond distances of approximately 3.34 Å are indicative of binuclear bidentate complexes, providing direct evidence of the specific binding mechanism at a molecular level. acs.org
| Sorbent | Neighbor Atom | Coordination Number (N) | Interatomic Distance (Å) | Type of Complex Inferred | Reference |
|---|---|---|---|---|---|
| Green Rust (GR1Cl) | Fe | - | 3.34 ± 0.02 | Binuclear bidentate double-corner | acs.org |
| Fe | - | 3.49 ± 0.02 | Monodentate mononuclear corner-sharing | acs.org | |
| Goethite | Fe | ~2 | ~3.25 - 3.30 | Binuclear bidentate | udel.edu |
| Pyrite | S | - | ~3.1 | Outer sphere complex | acs.org |
| Pyrite | Fe | - | ~3.4 - 3.5 | Outer sphere complex | acs.org |
This table summarizes key findings from EXAFS studies, showing how the technique reveals the specific molecular-level interactions of this compound with different mineral surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for the direct detection and characterization of arsenic-containing compounds in solution. mdpi.com The only NMR active nucleus for arsenic is 75As, which is a 100% naturally abundant isotope. huji.ac.ilchemlin.org Despite its complete abundance, 75As is a quadrupolar nucleus with a spin of 3/2, which often results in broad spectral lines, particularly for larger or asymmetric molecules. huji.ac.ilchemlin.org This characteristic can make detection challenging with standard high-resolution NMR spectrometers. huji.ac.il
However, for small, symmetric ions like the arsenate anion (AsO43-), the deprotonated form of this compound, 75As NMR spectroscopy can be effectively utilized for both qualitative and quantitative speciation analysis. mdpi.comchemlin.org The technique is advantageous because it allows for the examination of solutions without the need for dilution or pH adjustments that could disturb the dynamic equilibrium between different arsenic species. mdpi.com
Research has shown that the properties of the 75As NMR signal are highly dependent on the chemical environment, especially the pH of the solution. For instance, sodium arsenate in a neutral solution may yield a signal that is too broad to be observed, but in a concentrated alkaline solution (pH > 13.5), a distinct, albeit broad, signal appears. mdpi.comhuji.ac.il This sharpening of the NMR line at high pH is attributed to the presence of the symmetric, fully deprotonated AsO43- ion. mdpi.comhuji.ac.il In a typical 75As NMR spectrum of a leaching solution, the arsenate(V) peak can be observed at a chemical shift (δ) of approximately 370 ppm. mdpi.com
| Property | Value | Reference |
|---|---|---|
| Natural Abundance | 100% | huji.ac.il |
| Nuclear Spin (I) | 3/2 | huji.ac.il |
| Quadrupole Moment (Q/barn) | +0.311(2) | chemlin.org |
| Relative Sensitivity (vs. 1H) | 0.0254 | huji.ac.il |
| Reference Compound | 0.5 M NaAsF6 in CD3CN | huji.ac.ilnorthwestern.edu |
Advanced Optical Spectroscopies for this compound Detection and Characterization
Advanced optical spectroscopies are powerful for identifying and quantifying this compound and its corresponding arsenate species, even at trace levels. Among these, Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), are particularly prominent for providing detailed structural information. rsc.orgusra.edu
Raman spectroscopy probes the vibrational modes of molecules, offering a unique "fingerprint" for different chemical species. This technique can effectively distinguish between the oxidized form, arsenate (As(V)) from this compound, and the reduced form, arsenite (As(III)), based on differences in their vibrational spectra. rsc.orgnih.gov For example, the As-O stretching vibrations produce distinct Raman shifts that allow for speciation. rsc.org Studies have compiled extensive vibrational spectroscopic data for aqueous arsenate species under various pH conditions. nih.gov
To overcome the inherent weakness of the Raman signal and achieve detection at very low concentrations, SERS is widely employed. rsc.orgaip.org SERS utilizes the enhancement of the electromagnetic field near the surface of metallic nanostructures, typically composed of silver or gold, to amplify the Raman signal by several orders of magnitude. rsc.orgacs.orgberkeley.edu This allows for the detection of arsenate at levels below the World Health Organization (WHO) guideline of 10 parts per billion (ppb) in drinking water. berkeley.edu The intensity of the SERS signal can also be correlated with the concentration of the arsenic species, enabling quantitative analysis. rsc.org
Other advanced optical techniques used for arsenic analysis, though not typically providing the same level of structural detail as Raman spectroscopy, include:
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): A robust method for determining the total elemental concentration of arsenic. ekb.egspectroscopyonline.com
Atomic Fluorescence Spectroscopy (AFS): An alternative to other atomic spectrometry methods that offers high sensitivity and a broad linear calibration range for arsenic detection. researchgate.netrsc.org
Laser-Induced Breakdown Spectroscopy (LIBS): A technique that has been investigated for arsenic detection in solutions, with sensitivities reaching into the ppb range. rsc.org
| Arsenic Species | Predominant pH Range | Raman Band (cm-1) | Vibrational Assignment | Reference |
|---|---|---|---|---|
| H3AsO4 | < 2 | ~880 | As-(OH) stretch | nih.gov |
| H2AsO4- | 2 - 6 | ~878 | AsO2 symmetric stretch | nih.gov |
| HAsO42- | 7 - 11 | ~814 | AsO3 symmetric stretch | nih.gov |
| AsO43- | > 12 | ~837 | AsO4 symmetric stretch | nih.gov |
Sample Preparation and Preservation for this compound Speciation
Obtaining reliable and accurate results for this compound speciation analysis is critically dependent on the integrity of the sample from the moment of collection to the time of analysis. nih.govresearchgate.net The chemical form of arsenic in a sample can be altered by several factors, including microbial activity, oxidation-reduction reactions, and adsorption to container surfaces or suspended particles. cambridge.orgmdpi.com Therefore, specific protocols for sample preparation and preservation are essential to prevent changes in the As(III)/As(V) ratio. mdpi.com
For aqueous samples, the primary goals of preservation are to inhibit microbial activity and to prevent the loss of arsenic species through precipitation or adsorption, particularly in samples containing high concentrations of iron. cambridge.orgeurofins.com Key preservation strategies include:
Filtration: Immediate filtration of the sample (e.g., using a 0.1 µm filter) is recommended for waters with high bacterial activity or iron content to remove particulates and microorganisms that can alter speciation. cambridge.org
Refrigeration and Freezing: Storing samples at low temperatures (4°C or -20°C) is a fundamental step to slow down microbial metabolism and chemical reaction rates. nih.govresearchgate.net Studies have shown that for many samples, storage at these temperatures without chemical additives can maintain the stability of arsenic species for up to two months. nih.govresearchgate.net
Acidification: The addition of acid can help to reduce microbial activity. cambridge.org However, strong acidification is generally not recommended as it can cause changes in the concentrations of inorganic As(III) and As(V). nih.govresearchgate.net
Use of Chelating Agents: In iron-rich waters, dissolved iron can precipitate as hydrated ferric oxides, which can differentially adsorb As(III) and As(V), thereby altering the dissolved speciation. cambridge.org To prevent this, the addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is often recommended. cambridge.org The EDTA complexes with the iron, keeping it in solution and eliminating its potential to interfere with arsenic speciation. eurofins.com A combination of EDTA and acetic acid is a common preservative mixture. eurofins.com
The choice of preservation method may also depend on the specific analytical technique to be used. mdpi.com For instance, while hydrochloric acid may be suitable for hydride generation techniques, an EDTA-acetic acid preservative is often preferred for chromatographic methods coupled with mass spectrometry. mdpi.com
| Method | Purpose | Effectiveness and Considerations | Reference |
|---|---|---|---|
| Storage at 4°C or -20°C | Inhibit microbial activity and slow chemical reactions. | Effective for up to 2 months for many sample types without other additives. | nih.govresearchgate.net |
| Acidification (e.g., with HCl) | Reduce microbial activity and keep metals in solution. | Can be effective, but strong acidification may alter the As(III)/As(V) ratio and is not always appropriate. | nih.govcambridge.orgresearchgate.net |
| Addition of EDTA | Complex with dissolved metals like iron to prevent precipitation and subsequent arsenic adsorption. | Highly recommended for iron-rich waters. Often used in combination with refrigeration and mild acidification. | cambridge.orgeurofins.com |
| Combined Filtration, Refrigeration, and Acidification | Provide a multi-barrier approach to stabilization. | Can stabilize speciation for days or weeks in certain water types. | cambridge.org |
Environmental Geochemistry and Biogeochemical Cycling of Arsenenic Acid
Geochemical Controls on Arsenenic Acid Distribution in Aqueous and Solid Systems
The distribution of this compound in the environment is dictated by a variety of geochemical factors that influence its mobility and partitioning between water and solid phases. geoscienceworld.orgusgs.gov Key among these are pH, redox potential (Eh), and the presence of other ions that can compete for binding sites on mineral surfaces. usgs.govnih.govmdpi.com
In aqueous systems, the speciation of arsenate is highly pH-dependent. In strongly acidic conditions (pH < 2), the neutral species, H₃AsO₄, is dominant. As the pH increases, it deprotonates to form H₂AsO₄⁻, HAsO₄²⁻, and finally AsO₄³⁻ in highly alkaline environments. scispace.com The predominant forms in most natural waters (pH 6-9) are H₂AsO₄⁻ and HAsO₄²⁻. nih.gov This speciation is critical as it affects the adsorption behavior of arsenate onto mineral surfaces. usgs.gov Generally, arsenate adsorption decreases with increasing pH. usgs.govdiva-portal.org
Redox conditions play a pivotal role in arsenic speciation. Under oxidizing (aerobic) conditions, arsenate (As(V)) is the thermodynamically stable form. researchgate.netclu-in.org However, in reducing (anaerobic) environments, arsenate can be reduced to the more mobile and toxic arsenite (As(III)). researchgate.netclu-in.org The presence of iron and manganese oxides is a major controlling factor for arsenate concentrations in many systems. usgs.govmdpi.com These minerals have a high affinity for arsenate and can effectively remove it from solution through adsorption and co-precipitation. iitd.ac.inacs.org
The presence of competing anions, such as phosphate (B84403), carbonate, and silicate (B1173343), can also influence the distribution of this compound. usgs.govhydrochemistry.eu Phosphate, in particular, is structurally similar to arsenate and can compete for the same adsorption sites on mineral surfaces, potentially leading to the mobilization of arsenate. nih.gov High concentrations of dissolved carbonate have also been shown to reduce the sorption capacity of minerals for arsenate. hydrochemistry.eu
The following table summarizes the key geochemical controls on this compound distribution.
| Geochemical Factor | Influence on this compound (Arsenate) Distribution |
| pH | Affects arsenate speciation and adsorption. Adsorption generally decreases as pH increases. usgs.govdiva-portal.org |
| Redox Potential (Eh) | Determines the oxidation state of arsenic. Arsenate (As(V)) is stable under oxidizing conditions, while arsenite (As(III)) is favored under reducing conditions. researchgate.netclu-in.org |
| Mineralogy | Iron and manganese oxides are primary sinks for arsenate through adsorption and co-precipitation. usgs.govmdpi.com Clay minerals also contribute to arsenate sorption. iitd.ac.in |
| Competing Ions | Anions like phosphate, carbonate, and silicate can compete with arsenate for adsorption sites, leading to increased mobility. usgs.govnih.govhydrochemistry.eu |
Sorption and Desorption Dynamics of this compound on Mineral Surfaces
The interaction of this compound with mineral surfaces through sorption and desorption processes is a primary mechanism controlling its concentration in natural waters. mdpi.com These dynamics are influenced by the type of mineral, water chemistry, and the presence of other substances like organic matter.
Arsenate forms inner-sphere surface complexes with a variety of minerals, particularly iron and aluminum oxides and hydroxides. iitd.ac.inacs.org This means that the arsenate ion directly bonds to the mineral surface, resulting in strong adsorption. nih.gov Clay minerals, such as kaolinite (B1170537), montmorillonite (B579905), and illite (B577164), also adsorb arsenate, although their capacity can be lower than that of iron oxides. usda.govusda.gov Desorption, the release of adsorbed arsenate back into the solution, can be triggered by changes in environmental conditions, such as an increase in pH or the introduction of competing ions. iitd.ac.inacs.org
Surface Complexation Modeling of this compound Adsorption
Surface complexation models are powerful tools used to describe and predict the adsorption of ions, including arsenate, onto mineral surfaces. usda.goviwaponline.comascelibrary.org These models consider the chemical reactions occurring at the mineral-water interface, taking into account the formation of different surface species and the development of surface charge. usda.gov
The constant capacitance model and the diffuse layer model are two commonly used surface complexation models. iwaponline.comusda.gov These models have been successfully applied to describe arsenate adsorption on various minerals like goethite, gibbsite, and clay minerals. usda.govusda.gov By determining the intrinsic surface complexation constants for arsenate with specific minerals, these models can predict arsenate adsorption under a range of conditions, including varying pH and the presence of competing ions like phosphate. usda.govusda.gov For instance, models have been developed to predict arsenate sorption on iron oxide-coated sand, which is relevant for understanding arsenic removal in water treatment systems. ascelibrary.org
Influence of Organic Matter on this compound Sorption
Natural organic matter (NOM) is ubiquitous in soil and aquatic environments and can significantly influence the sorption and mobility of this compound. mdpi.com The interaction between NOM and arsenate is complex and can involve several mechanisms. researchgate.netacs.orgepa.gov
NOM can compete with arsenate for adsorption sites on mineral surfaces, leading to a decrease in arsenate sorption and an increase in its mobility. researchgate.netacs.orgepa.gov This competition is a critical process in many natural water systems. acs.org Additionally, some types of NOM can form aqueous complexes with arsenate, which may alter its reactivity and transport. researchgate.netacs.org
Furthermore, NOM can act as a redox-active substance, influencing the speciation of arsenic. researchgate.netacs.org Under certain conditions, NOM can facilitate the reduction of arsenate to the more mobile arsenite. mdpi.com The presence of NOM has been shown to delay the attainment of sorption equilibrium and reduce the extent of both arsenate and arsenite sorption onto minerals like hematite. acs.org
Biogeochemical Transformations of this compound in Soil and Sediment Environments
Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating a variety of transformation processes that affect its speciation, mobility, and toxicity. nih.govnih.govresearchgate.net These transformations include oxidation, reduction, methylation, and demethylation. nih.govfrontiersin.org
Microbial Oxidation and Reduction Pathways of this compound
The microbial oxidation of arsenite (As(III)) to arsenate (As(V)) and the reduction of arsenate to arsenite are key processes in the arsenic cycle. acs.orgasm.orgfrontiersin.org Many bacteria can utilize these transformations for energy generation or as a detoxification mechanism. acs.orgoup.com
Microbial Oxidation: A diverse range of bacteria can oxidize arsenite to arsenate. acs.org This process is often a detoxification mechanism, as arsenate is generally less toxic than arsenite. Some bacteria, known as chemolithoautotrophs, can use the energy derived from arsenite oxidation to fix carbon dioxide and grow. The oxidation is catalyzed by the enzyme arsenite oxidase. asm.org
Microbial Reduction: The reduction of arsenate to arsenite is also a widespread microbial process. acs.orgwikipedia.org Some microorganisms can use arsenate as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. wikipedia.org This is analogous to how other bacteria use nitrate (B79036) or sulfate (B86663) for anaerobic respiration. Other microbes reduce arsenate intracellularly as a detoxification mechanism before pumping the resulting arsenite out of the cell. acs.orgoup.com This process is mediated by the enzyme arsenate reductase. oup.comwikipedia.org
The following table highlights some of the bacterial genera involved in arsenic redox transformations.
| Transformation | Bacterial Genera |
| Arsenite Oxidation | Agrobacterium, Pseudomonas, Variovorax, Dechloromonas, Azospira acs.orgasm.org |
| Arsenate Reduction | Alcaligenes, Thermus, Shewanella, Sulfurospirillum nih.govacs.org |
Role of Microbial Methylation/Demethylation in this compound Cycling
Microbial methylation is the process by which inorganic arsenic is converted to organic forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA). frontiersin.orgbohrium.commdpi.com This transformation is a significant part of the arsenic biogeochemical cycle. nih.govfrontiersin.org
Methylation is generally considered a detoxification pathway, as the methylated arsenic compounds can be less reactive and, in some cases, can be volatilized and removed from the local environment. bohrium.commdpi.com The process is catalyzed by the enzyme As(III) S-adenosylmethionine (SAM) methyltransferase, also known as ArsM. nih.govfrontiersin.org This enzyme is found in a wide range of microorganisms, including bacteria, archaea, and fungi. nih.govacs.org
Conversely, demethylation is the process by which methylated arsenic compounds are broken down back into inorganic arsenic. mdpi.com This process is less well understood than methylation but is also mediated by microorganisms. mdpi.com The interplay between methylation and demethylation contributes to the complex cycling of arsenic in the environment. frontiersin.org
This compound Cycling in Aquatic and Terrestrial Ecosystems
The cycling of this compound is intricately linked to local physicochemical conditions, particularly redox potential (Eh) and pH, which dictate its speciation, mobility, and bioavailability. nih.govmdpi.com
Aquatic Ecosystems: In oxic surface waters of rivers and lakes, arsenate (as H₂AsO₄⁻ or HAsO₄²⁻) is the thermodynamically stable and dominant species. nih.govmdpi.com Its concentration is often controlled by adsorption to suspended particles, especially iron and manganese (oxyhydr)oxides, and biological uptake by phytoplankton. nih.gov In stratified lakes or anoxic groundwater, reducing conditions prevail, leading to the microbial reduction of arsenate to the more mobile arsenite (As(III)). mdpi.com The biogeochemical cycle is thus characterized by a continuous interplay of microbial oxidation and reduction, physical transport, and sedimentation.
Terrestrial Ecosystems: In soils, the behavior of this compound is governed by its strong affinity for mineral surfaces. Iron oxides, aluminum oxides, and clay minerals are primary sinks for arsenate, controlling its solubility. scispace.com Soil redox conditions are a critical factor; under oxidized conditions (Eh +500 to +200 mV), arsenate is strongly adsorbed and has low solubility. scispace.com In waterlogged or anaerobic soils, such as rice paddies, reducing conditions (Eh 0 to -200 mV) promote the microbial reduction of both iron(III) oxides and arsenate. researchgate.netscispace.com This leads to the dissolution of the primary mineral adsorbents and the formation of the more soluble arsenite, significantly increasing arsenic mobility and availability for plant uptake. researchgate.net Soil pH also plays a crucial role; arsenate adsorption to iron oxides is generally higher at lower pH, while high pH (>8.5) can promote desorption. mdpi.comscispace.com
| Ecosystem Type | Dominant Arsenic Species (Oxic Conditions) | Dominant Arsenic Species (Anoxic Conditions) | Key Cycling Processes | Controlling Factors |
| Aquatic (Freshwater) | Arsenate (As(V)) | Arsenite (As(III)) | Adsorption/desorption, Microbial redox transformations, Sedimentation, Biological uptake | Redox potential, pH, Iron/Manganese cycling |
| Aquatic (Marine) | Arsenate (As(V)) | Arsenite (As(III)), Methylated species | Biological uptake and transformation (methylation), Adsorption to particles | Biological activity, Redox potential |
| Terrestrial (Soils) | Arsenate (As(V)) | Arsenite (As(III)) | Adsorption to minerals, Microbial reduction, Plant uptake, Leaching | Redox potential, pH, Soil mineralogy (Fe/Al oxides, clays), Organic matter |
Mineral Dissolution and Precipitation in this compound Mobilization
The concentration of this compound in natural waters is fundamentally controlled by the dissolution of arsenic-bearing minerals and the precipitation or adsorption of arsenic onto newly formed or existing mineral phases.
Mineral Dissolution and Arsenic Mobilization: The primary natural source of arsenic is the weathering and dissolution of arsenic-containing minerals, with arsenopyrite (B74077) (FeAsS) being the most common. mdpi.comnih.gov The oxidative dissolution of arsenopyrite, often accelerated by acidophilic microorganisms like Acidithiobacillus ferrivorans, releases arsenate, ferrous iron, and sulfate into the environment. mdpi.comasm.org Another critical mobilization pathway, particularly in aquifers, is the reductive dissolution of iron(III) (oxyhydr)oxides like ferrihydrite, which are strong sorbents for arsenate. duke.edunih.gov Under anaerobic conditions, iron-reducing bacteria use these minerals as electron acceptors, leading to their dissolution and the subsequent release of both adsorbed arsenate and structural iron(II). nih.govresearchgate.net
Precipitation and Arsenic Sequestration: The mobilization of arsenic can be counteracted by precipitation and adsorption processes that sequester it from the aqueous phase.
Adsorption/Co-precipitation with Iron Oxides: Arsenate strongly adsorbs to the surface of iron (oxyhydr)oxides such as ferrihydrite and goethite, forming stable inner-sphere complexes. dss.go.thnih.gov This process is a major control on arsenic solubility in oxidized environments. dss.go.th Arsenate can also be removed from solution by co-precipitation, where it is incorporated into the structure of precipitating iron minerals. duke.edu Studies have shown that arsenic release during reductive dissolution is significantly lower from co-precipitated ferrihydrite compared to ferrihydrite with adsorbed arsenate. duke.eduumn.edu
Adsorption on Clay Minerals: Clay minerals such as kaolinite, montmorillonite, and illite can also adsorb arsenate, although their capacity is generally lower than that of iron oxides. usda.govnih.gov Adsorption is pH-dependent, with kaolinite showing a higher capacity for arsenate than montmorillonite and illite. nih.govresearchgate.net
Precipitation as Sulfide (B99878) Minerals: In strongly reducing, sulfate-rich environments, microbial sulfate reduction produces sulfide. nih.gov This sulfide can react with arsenic to form highly insoluble arsenic sulfide minerals, such as orpiment (As₂S₃) and realgar (AsS), effectively removing arsenic from the water. nih.govacs.org This process can serve as a long-term sink for arsenic in anoxic sediments and is a potential strategy for bioremediation. nih.govnmsu.edu
The table below details the adsorption capacities of various minerals for arsenate (As(V)).
| Mineral | Adsorbent Type | Langmuir Adsorption Capacity (mg/g) | pH for Maximum Adsorption | Reference(s) |
| Kaolinite | Clay Mineral | 0.86 | 2.0 - 5.0 | nih.gov |
| Montmorillonite | Clay Mineral | 0.64 | 2.0 - 5.0 | nih.gov |
| Illite | Clay Mineral | 0.52 | 2.0 - 5.0 | nih.gov |
| Ferrihydrite | Iron Oxyhydroxide | ~350 (at pH 4) | Decreases with increasing pH | acs.org |
| Goethite | Iron Oxyhydroxide | Varies significantly with conditions | Lower pH ranges | nih.gov |
Molecular Interactions and Biological Responses in Non Human Systems
Mechanisms of Arsenenic Acid Uptake and Translocation in Plants
Plants absorb this compound, primarily in its ionized form, arsenate, from the soil and water. The uptake and subsequent movement of this compound are mediated by specific transport systems, followed by intracellular processes aimed at detoxification and sequestration.
The uptake of arsenate from the soil into plant roots is predominantly an unintended consequence of its chemical similarity to phosphate (B84403), an essential nutrient. oup.comnih.gov
Phosphate Transporters (PHTs): Arsenate acts as a phosphate analog and is actively transported into root cells via the high-affinity phosphate transporter (Pht1) family of proteins. oup.commdpi.com This competitive uptake means that the presence of phosphate can reduce arsenate absorption. nih.gov Once inside the root, these transporters also play a role in loading arsenate into the xylem for translocation to the shoots. researchgate.netmanchester.ac.ukdntb.gov.ua Studies in rice (Oryza sativa) have shown that overexpression of certain phosphate transporters, like OsPht1;8, enhances the uptake and translocation of both phosphate and arsenate. researchgate.netmanchester.ac.ukdntb.gov.ua
Aquaglyceroporins: While phosphate transporters are the primary entry route for arsenate (As(V)), aquaglyceroporins are crucial for the transport of arsenite (As(III)), the reduced form of arsenic. nih.govpnas.org In aerobic soils, arsenate is the dominant species, but it is rapidly reduced to arsenite within plant cells. nih.govresearchgate.net Aquaglyceroporins, specifically the Nodulin26-like Intrinsic Proteins (NIPs), facilitate the movement of this uncharged arsenite molecule across cellular membranes. nih.govoatext.com This includes uptake from the soil in anaerobic conditions where arsenite predominates, as well as the efflux of arsenite from the roots back into the soil and its transport between different plant tissues. nih.govpnas.orgnih.gov
| Transporter Family | Specific Transporters | Arsenic Species Transported | Function in Plants |
|---|---|---|---|
| Phosphate Transporters (PHT) | Pht1 family (e.g., AtPht1;1, OsPht1;8) | Arsenate (As(V)) | Primary pathway for arsenate uptake from soil into roots; xylem loading. oup.comresearchgate.net |
| Aquaglyceroporins (NIPs) | NIP family (e.g., OsLsi1/NIP2;1) | Arsenite (As(III)) | Uptake of arsenite (in anaerobic soils), efflux from cells, and intercellular transport. nih.govpnas.org |
Once inside plant cells, arsenate is quickly reduced to the more toxic arsenite. researchgate.netnih.gov This conversion is a critical first step in the primary detoxification pathway, which involves chelation and compartmentalization.
Reduction of Arsenate: The reduction of As(V) to As(III) is catalyzed by enzymes known as arsenate reductases. researchgate.netnih.gov This step is crucial because As(III) is the form that is recognized by chelating agents.
Phytochelatin (B1628973) (PC) Synthesis: Arsenite's high affinity for sulfhydryl (-SH) groups triggers the synthesis of phytochelatins (PCs). researchgate.netnih.govnih.gov PCs are small, cysteine-rich peptides synthesized from glutathione (GSH). nih.govnih.gov The enzyme phytochelatin synthase catalyzes their production. Both arsenate and arsenite have been shown to effectively induce the biosynthesis of these peptides. researchgate.netnih.govresearchgate.net
Complexation and Vacuolar Sequestration: The newly synthesized PCs bind to As(III), forming As(III)-PC complexes. researchgate.netresearchgate.net This complexation effectively sequesters the toxic arsenite, preventing it from interfering with cellular processes. researchgate.net These As(III)-PC complexes are then transported into the vacuole, the cell's primary storage organelle, for long-term sequestration. researchgate.netresearchgate.net This compartmentalization is a key strategy for arsenic tolerance in many plant species. researchgate.net
Microbial Metabolism and Resistance Mechanisms to this compound
Microorganisms have evolved a diverse array of resistance mechanisms to cope with arsenic toxicity, often encoded by specific gene clusters. nih.gov These systems typically involve the reduction of arsenate, efflux from the cell, and enzymatic methylation.
Two key enzymes, Arsenate Reductase (ArsC) and Arsenic Methyltransferase (ArsM), are central to microbial arsenic metabolism.
Arsenic Reductase (ArsC): This cytoplasmic enzyme is essential for resistance to arsenate. nih.govproquest.com ArsC catalyzes the reduction of intracellular arsenate (As(V)) to arsenite (As(III)). ebi.ac.uk This conversion is a prerequisite for detoxification via efflux, as the primary export pumps recognize arsenite. nih.gov There are different classes of ArsC enzymes that utilize different cellular reductants, such as thioredoxin or glutaredoxin, to perform the reduction. pnas.orgebi.ac.uk The product, arsenite, is then extruded from the cell by an efflux pump. tandfonline.com
Arsenic Methyltransferase (ArsM): This enzyme provides an alternative detoxification pathway through biotransformation. nih.govproquest.com ArsM catalyzes the sequential transfer of methyl groups from the donor S-adenosylmethionine (SAM) to arsenite. nih.govuniprot.orgnih.gov This process converts inorganic arsenic into a series of methylated arsenicals, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine. nih.govnih.gov This methylation is considered a detoxification process as it can lead to less reactive or volatile compounds that can diffuse out of the cell. nih.govnih.gov
In many bacteria, the genes responsible for arsenic resistance are organized into clusters called ars operons. nih.govproquest.com These operons are frequently located on plasmids, which facilitates their transfer between different bacterial species. nih.govfrontiersin.org
The composition of the ars operon can vary, but a typical structure in Gram-negative bacteria like E. coli on plasmid R773 is arsRDABC. nih.govresearchgate.net In Gram-positive bacteria, such as Staphylococcus aureus on plasmid pI258, a simpler arsRBC operon is common. nih.govdrugbank.com
| Gene | Protein Product | Function |
|---|---|---|
| arsR | ArsR | Transcriptional repressor; senses intracellular arsenite and regulates operon expression. nih.govnih.gov |
| arsD | ArsD | Arsenite metallochaperone; transfers arsenite to the ArsA ATPase. nih.govproquest.com |
| arsA | ArsA | ATPase; provides energy for the efflux pump. nih.govproquest.com |
| arsB | ArsB | Integral membrane protein that forms the arsenite efflux pump. nih.govnih.gov |
| arsC | ArsC | Arsenate reductase; reduces arsenate (As(V)) to arsenite (As(III)). nih.govproquest.com |
The operon is induced by the presence of arsenicals. The ArsR protein acts as a repressor, binding to the DNA and preventing transcription. When arsenite enters the cell, it binds to ArsR, causing it to dissociate from the DNA and allowing the transcription of the resistance genes. nih.gov
The enzymes that transform arsenic species have distinct structures and catalytic mechanisms.
Arsenate Reductase (ArsC): X-ray crystallography has revealed that ArsC enzymes from different sources have unrelated structures and folds. pnas.org The ArsC from E. coli plasmid R773 has a unique fold where a catalytic cysteine residue (Cys-12) forms a covalent adduct with the arsenate substrate. nih.gov In contrast, the ArsC from Staphylococcus aureus plasmid pI258 belongs to the low molecular weight protein tyrosine phosphatase family and utilizes a catalytic P-loop motif and three essential cysteine residues that engage in a disulfide cascade to reduce arsenate. ebi.ac.ukpnas.org
Arsenic Methyltransferase (ArsM): The structure of ArsM reveals a multi-domain protein that includes a binding site for the methyl donor S-adenosylmethionine (SAM) and a novel binding site for As(III). nih.gov The catalytic mechanism involves conserved cysteine residues that are essential for methylation activity. nih.govnih.gov The enzyme facilitates the nucleophilic attack of As(III) on the methyl group of SAM, leading to the formation of methylated arsenic species. nih.gov
Molecular-Level Interactions of this compound with Specific Biomolecules in Model Non-Human Systems
The pentavalent state of arsenic in this compound allows it to act as a phosphate analog, leading to its substitution in a variety of biochemical reactions. This molecular mimicry is a primary driver of its toxicity.
Arsenate's ability to substitute for phosphate is due to their similar physicochemical properties, including their ionic radii and pKa values. nih.gov This similarity makes it difficult for many enzymes and transport systems to differentiate between the two anions. nih.gov Consequently, arsenate can enter cells via phosphate transport systems and participate in enzymatic reactions that would normally utilize phosphate. nih.govoatext.com
A key difference, however, lies in the stability of the resulting arsenylated compounds. Arsenoesters, formed when arsenate replaces phosphate in esterification reactions, are significantly less stable than their phosphate counterparts and undergo rapid spontaneous hydrolysis. researchgate.net This instability disrupts metabolic pathways that rely on the formation of stable phosphorylated intermediates.
One of the most well-documented examples of this is the disruption of glycolysis. In the presence of arsenate, glyceraldehyde-3-phosphate dehydrogenase catalyzes the formation of 1-arseno-3-phosphoglycerate instead of 1,3-bisphosphoglycerate. This arsenoester is unstable and quickly hydrolyzes, uncoupling this step from ATP generation and leading to a net loss of energy for the cell. researchgate.net
While the substitution of arsenate for phosphate in metabolic pathways is a major mechanism of toxicity, the direct interaction of arsenate with proteins and enzymes also plays a role. Studies have shown that arsenate can act as a substrate for several phosphate-utilizing enzymes, sometimes with comparable or even higher affinity than phosphate. nih.gov For instance, in the bacterium Haemophilus influenzae, the enzyme L-aspartate-β-semialdehyde dehydrogenase can utilize arsenate with a Michaelis constant (KM) of 1.6 mM, which is comparable to its KM for phosphate (2.9 mM). nih.gov Similarly, purine nucleoside phosphorylase from human erythrocytes exhibits similar KM values for both arsenate (1.8 mM) and phosphate (0.8 mM). nih.gov However, the arsenylated products of these reactions are unstable, leading to futile cycles that deplete energy reserves.
The interaction of arsenate with DNA is less clear. While some studies have suggested the possibility of arsenate being incorporated into the DNA backbone in place of phosphate, particularly in arsenic-tolerant organisms, this remains a controversial and not widely accepted hypothesis. researchgate.net The extreme instability of arseno-diester bonds in aqueous environments makes the formation of a stable arsenate-based DNA backbone highly improbable. researchgate.net
| Enzyme | Organism/System | Interaction Type | Kinetic Parameters (Arsenate vs. Phosphate) | Functional Consequence |
|---|---|---|---|---|
| L-aspartate-β-semialdehyde dehydrogenase | Haemophilus influenzae | Substrate Analog | KM (Arsenate): 1.6 mM KM (Phosphate): 2.9 mM nih.gov | Formation of an unstable arsenylated product that rapidly hydrolyzes. nih.gov |
| Purine Nucleoside Phosphorylase | Human Erythrocytes (as a model system) | Substrate Analog | KM (Arsenate): 1.8 mM KM (Phosphate): 0.8 mM nih.gov | Catalyzes the arsenolysis of inosine and guanosine, leading to the formation of unstable ribose-1-arsenate. nih.gov |
| Pyruvate Dehydrogenase (PDH) | Porcine Heart (purified enzyme) | Inhibition (by arsenite, the reduced form) | IC50 (Arsenite): 182 µM nih.govresearchgate.net | Inhibition of cellular respiration and ATP production. nih.gov |
| Alkaline Phosphatase (ALP) | Bovine intestinal mucosa (purified enzyme) | Competitive Inhibition | Ki (free ALP): 1.49 x 10-4 M researchgate.net | Inhibition of phosphate cycling in soil ecosystems. researchgate.net |
Ecotoxicological Mechanisms of this compound in Aquatic and Terrestrial Biota (excluding human health)
The ecotoxicological effects of this compound are multifaceted, extending beyond simple phosphate mimicry to include the induction of oxidative stress and damage to genetic material.
Oxidative Stress Induction in Non-Human Organisms
Exposure to arsenate can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This occurs through the overproduction of reactive oxygen species (ROS) and the impairment of antioxidant defense systems. The reduction of arsenate (As(V)) to the more toxic arsenite (As(III)) within cells is a key process that generates ROS.
In aquatic organisms, arsenate exposure has been shown to significantly increase the levels of lipid peroxidation, a marker of oxidative damage to cell membranes. For instance, in the freshwater crustacean Daphnia magna, exposure to both arsenite and arsenate led to an increase in malondialdehyde (MDA) content, a product of lipid peroxidation. nih.gov Similarly, studies on various fish species, including mirror carp (Cyprinus carpio carpio) and wild trout (Salmo trutta), have demonstrated elevated MDA levels in tissues such as the liver and kidneys following arsenic exposure. researchgate.netacs.org
Organisms possess a suite of antioxidant enzymes to counteract oxidative stress, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The response of these enzymes to arsenate exposure can be complex and species-specific. In some cases, there is an initial induction of these enzymes as a protective response. For example, in the microalga Arthrospira platensis, low levels of arsenic stress activated the antioxidant defense mechanisms, leading to higher activities of SOD and CAT. mdpi.com However, at higher concentrations or with prolonged exposure, the activity of these enzymes can be inhibited, exacerbating oxidative damage. In juvenile trout, exposure to arsenic resulted in a significant decrease in the activities of SOD, CAT, and GPx in brain tissue. nih.gov
| Organism | Arsenic Species & Concentration | Observed Effect on Oxidative Stress Markers | Quantitative Change |
|---|---|---|---|
| Daphnia magna | Arsenite and Arsenate (500 µg/L) | Increased malondialdehyde (MDA) content | Data not specified nih.gov |
| Mirror Carp (Cyprinus carpio carpio) | Arsenic (0.5 and 1 mg/L) | Increased MDA levels in liver, kidney, skin, and intestine | Significant increase (p < 0.05) compared to control researchgate.net |
| Decreased SOD and CAT activity in most tissues | Significant decrease (p < 0.05) at 1 mg/L researchgate.net | ||
| Wild Trout (Salmo trutta) | Chronic environmental exposure (2281.66 µg/L) | Increased MDA content in kidney and liver | Highest MDA content found in exposed trout acs.org |
| Increased SOD and CAT activity in liver and kidneys | Considerably increased activity acs.org | ||
| Increased GPx activity in the liver | Significant rise in activity acs.org | ||
| Zebrafish (Danio rerio) | Arsenite (300 ppb, 6 months) | Elevated superoxide dismutase (SOD2) protein levels in eye and liver | Qualitative increase observed nih.gov |
Environmental Remediation and Mitigation Technologies for Arsenenic Acid Contamination
Adsorption and Sequestration Technologies for Arsenilic Acid Removal
Adsorption is a prominent technique for removing arsenilic acid from contaminated water, leveraging materials with high affinity for arsenic species.
Development of Novel Sorbents and Adsorbents
Significant advancements have been made in developing specialized adsorbents capable of efficiently capturing arsenilic acid.
Iron-Based Materials and Biochar Composites: Iron-modified biochars have shown considerable promise. Iron-modified corncob biochar (MCCB) demonstrated a maximum adsorption capacity of 49.20 mg/g for arsenilic acid (ASA) under specific pH conditions (4.0–5.0) researchgate.netnih.gov. Iron humate (IH) exhibited a high adsorption capacity of 188.68 mg/g for p-arsanilic acid (p-ASA) at 308 K tandfonline.com. Lignin-based magnetic activated carbon (LMAC) also reported a high adsorption capacity of 201.64 mg/g for p-ASA researchgate.net. These materials often utilize iron oxides and hydroxides on their surfaces to bind arsenilic acid effectively researchgate.netx-mol.net.
Metal-Organic Frameworks (MOFs): Amine-modified UiO-67 (UiO-67-NH₂) has shown enhanced adsorption capabilities for p-ASA, reportedly twice that of the unmodified UiO-67 acs.org. MOFs offer tunable structures and large surface areas, making them suitable for contaminant removal.
Other Advanced Materials: Aminoized collagen fibers foam (ACFF) has displayed a remarkable maximum adsorption capacity of 476.19 mg·g⁻¹ for p-ASA, attributed to its porous structure and synergistic adsorption mechanisms doi.org.
Table 1: Adsorption Capacities of Various Sorbents for Arsenilic Acid
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Conditions (pH, Temp.) | Reference |
| Iron Humate (IH) | 188.68 | 308 K | tandfonline.com |
| Iron-Modified Corncob Biochar (MCCB) | 49.20 | pH 4.0–5.0 | researchgate.netnih.gov |
| Lignin-based Magnetic Activated Carbon (LMAC) | 201.64 | Not specified | researchgate.net |
| Aminoized Collagen Fibers Foam (ACFF) | 476.19 | pH 4.0 | doi.org |
| Amine-modified UiO-67 (UiO-67-NH₂) | Not specified (2x higher than pristine UiO-67) | Not specified | acs.org |
Mechanism of Arsenilic Acid Binding to Remediation Materials
The adsorption mechanisms of arsenilic acid typically involve a combination of surface complexation, electrostatic attraction, hydrogen bonding, and π-π stacking interactions.
Surface Complexation: Iron-based adsorbents facilitate binding through the formation of Fe–O–As complexes on their surfaces, a key mechanism for arsenilic acid removal researchgate.nettandfonline.com.
Electrostatic Attraction: pH-dependent surface charges of adsorbents play a role. For example, protonated amino groups on ACFF enhance electrostatic attraction with p-ASA at acidic pH doi.org, and similar interactions occur with amine-modified UiO-67 acs.org.
Hydrogen Bonding and π-π Stacking: These interactions contribute to binding, particularly with materials possessing aromatic structures or functional groups capable of forming hydrogen bonds, such as lignin-based materials and MOFs researchgate.netacs.orgdoi.org.
Bioremediation and Phytoremediation Strategies for Arsenilic Acid
Bioremediation and phytoremediation offer sustainable approaches by utilizing microorganisms and plants to manage arsenilic acid contamination.
Microbial-Enhanced Arsenilic Acid Remediation
Microorganisms can transform or immobilize arsenilic acid, although research primarily details inorganic arsenic transformations.
Transformation and Methylation: Microbes are known to methylate inorganic arsenic into less toxic forms gtk.finih.govsemanticscholar.org. While direct evidence for microbial methylation of arsenilic acid is limited, bacterial metabolic pathways involving enzymes like arsenic methyltransferase (As3MT) suggest potential microbial roles in its transformation nih.gov. Arsenilic acid's presence in animal waste indicates potential microbial interaction in soil and water environments.
Arsenic Resistance and Detoxification: Many microorganisms possess arsenic resistance mechanisms, such as efflux pumps and enzymatic detoxification, enabling survival in contaminated areas gtk.fi. These inherent capabilities could be leveraged for bioremediation.
Hyperaccumulator Plants for Arsenilic Acid Phytoextraction
Phytoextraction uses plants to absorb and accumulate contaminants, which are then harvested and disposed of.
Plant Uptake of Arsenic Species: Plants uptake arsenic species, with efficiency influenced by the arsenic's chemical form and plant physiology gtk.fiepa.govnih.govusgs.gov. While Pteris vittata is a known hyperaccumulator of inorganic arsenic x-mol.net, specific studies on plants hyperaccumulating arsenilic acid are less common. However, plant uptake mechanisms, including competition with phosphate (B84403) transporters, provide a basis for exploring arsenilic acid phytoextraction nih.gov.
Arsenilic Acid in Agricultural Systems: As arsenilic acid is used in animal feed, it is present in manure, which is often used as fertilizer. This introduces arsenilic acid into agricultural soils, making plants in these systems potential subjects for uptake and accumulation studies plantnutrifert.orgout.ac.tz.
Phytostabilization and Rhizofiltration of Arsenilic Acid
Phytostabilization immobilizes contaminants in the soil, while rhizofiltration uses plant roots to absorb contaminants from water.
Immobilization in Rhizosphere: Plants can stabilize arsenic by accumulating it in roots or altering rhizosphere chemistry, leading to precipitation or binding. This approach is relevant for arsenilic acid in soils contaminated by manure.
Root Uptake and Accumulation: The effectiveness of these methods depends on the plant's ability to retain arsenilic acid in its root zone or biomass. Plant interactions with arsenic compounds suggest that root exudates and rhizosphere microbes can influence arsenic speciation and immobilization gtk.firesearchgate.net.
Compound List:
Arsenilic acid (Arsenilic acid, p-Arsanilic acid, p-ASA)
Arsenate (As(V))
Arsenite (As(III))
Roxarsone (ROX)
Dimethylarsinic acid (DMA)
Monometylarsonic acid (MMA)
Arsine (AsH₃)
Arsenobetaine (AsB)
Arsenous acid (H₃AsO₃)
Arsenic acid (H₃AsO₄)
Iron Humate (IH)
Iron-modified corncob biochar (MCCB)
Lignin-based magnetic activated carbon (LMAC)
Aminoized collagen fibers foam (ACFF)
UiO-67-NH₂ (Amine-modified UiO-67)
Ferrihydrite
Goethite
Hematite
MIL-101(Fe)
MIL-100(Fe)
MIL-53(Cr)
MIL-101(Cr)
Zeolite Y
Geothite
MIL-100(Al)
Titanium nanoparticles
Iron nanoparticles
Zero-valent iron nanoparticles (nZVI)
Iron oxide nanoparticles (Fe₃O₄, Fe₂O₃)
Ceria nanoparticles
Carbon nanotubes
Graphene
Advanced Chemical Oxidation/Reduction Processes for Arsenenic Acid Transformation
Chemical oxidation and reduction processes play a vital role in transforming arsenic species into less mobile or more easily removable forms. A primary objective in arsenic remediation is often the oxidation of the more mobile and toxic arsenite (As(III)) to arsenate (As(V)), which can then be more effectively removed by various methods nih.gov. Conversely, under specific conditions, As(V) can be reduced to As(III) or immobilized through precipitation with iron.
Oxidation of Arsenite to Arsenate: Processes such as the addition of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can facilitate the oxidation of arsenite to arsenate researchgate.net. Pre-chlorination is also employed to convert trivalent arsenic to pentavalent arsenic, making it amenable to removal by technologies like reverse osmosis dupont.comhome-water-purifiers-and-filters.com. Titanium dioxide media has also shown effectiveness in removing both As(III) and As(V) without requiring pre-oxidation home-water-purifiers-and-filters.com.
Chemical Precipitation: Arsenic can be precipitated through chemical reactions. For instance, As(V) can be precipitated by iron(III) to form ferric arsenate (FeAsO₄·2H₂O) unu.edu. Lime addition can precipitate calcium arsenates from As(V) solutions unu.edu. These precipitation methods aim to convert dissolved arsenic into less soluble solid phases.
Membrane Technologies for this compound Removal from Water
Membrane filtration technologies offer efficient and often chemical-free methods for removing arsenic species from water. These processes utilize semi-permeable membranes to separate contaminants from the water stream.
Nanofiltration (NF): NF membranes are effective in removing arsenate (As(V)) from water, with removal efficiencies typically ranging from 86% to 99% for commercial membranes and up to 99.8% for synthesized membranes iwaponline.com. NF operates by size sieving and Donnan exclusion, making it particularly adept at rejecting multivalent ions like arsenate nih.gov. While NF shows high performance for As(V), its effectiveness for arsenite (As(III)) is limited without pre-treatment iwaponline.com. NF is considered a more cost-effective option compared to reverse osmosis due to lower operational costs and energy requirements nih.govnih.gov. Studies indicate NF can achieve arsenic removal efficiencies of 92-94% tandfonline.com, and potentially higher for arsenate (up to 99.02%) than arsenite (95.11%) nih.gov.
Reverse Osmosis (RO): RO systems are highly efficient in removing arsenic, with removal rates often exceeding 90% and reaching over 99% in some studies nih.govnovascotia.cawaterdropfilter.eu. RO membranes have very small pore sizes (down to 0.0001 microns), effectively trapping arsenic particles waterdropfilter.eu. While RO is effective for As(V), it requires pre-oxidation of As(III) to As(V) for optimal removal home-water-purifiers-and-filters.com. RO offers a comprehensive purification solution, removing a wide range of contaminants, but it is more energy-intensive and costly than NF nih.gov.
Electrodialysis (ED): ED is an electrochemical separation process that can remove charged ions, including arsenic nih.gov. It is recognized for its lower energy consumption compared to RO and high separation efficiencies for charged species bas.bg. Studies have reported arsenic removal efficiencies of up to 99.2% bas.bg and 96% for As(V) under specific conditions bas.bg. Hybrid electrodialysis and electrocoagulation processes have also demonstrated promising results, achieving 67% arsenic removal mdpi.comnih.gov.
Ion Exchange (IX): Ion exchange resins, particularly strong base anion exchange resins, are effective in removing arsenate (As(V)) dupont.com. Selective arsenic media, often based on iron oxide adsorption principles, are also available and show high selectivity for arsenic iex-resin.comwaterworld.com. These methods are generally cost-effective with low operating costs and energy requirements oncogen.org. Some ion exchange resins are designed to remove both As(III) and As(V) ionresins.com, with capacities reported as high as 4 g/L for specific resins iex-resin.com.
Table 1: Membrane Technology Performance for Arsenic Removal
| Membrane Type | Arsenic Species | Removal Efficiency (%) | Notes | Source Index |
| Nanofiltration (NF) | As(V) | 86-99% (commercial), up to 99.8% (synthesized) | Less effective for As(III) without pre-treatment | iwaponline.com |
| Nanofiltration (NF) | Arsenic | 92-94% | tandfonline.com | |
| Nanofiltration (NF) | As(III)/As(V) | 95.11% (As(III)), 99.02% (As(V)) | nih.gov | |
| Reverse Osmosis (RO) | Arsenic | >90% to 99% | Effective for As(V), requires pre-oxidation for As(III) | novascotia.ca, nih.gov, waterdropfilter.eu |
| Electrodialysis (ED) | Arsenic | Up to 99.2% | bas.bg | |
| Electrodialysis (ED) | As(V) | Up to 96% (at 60 mg/L) | bas.bg | |
| Electrodialysis (ED) | As(III) | Up to 92% (at 5 mg/L) | bas.bg | |
| Electrodialysis (ED/EC) | Arsenic | 67% | In combined electrodialysis/electrocoagulation process | mdpi.com |
| Ion Exchange (Anion Resin) | As(V) | High selectivity | dupont.com, ionresins.com | |
| Ion Exchange (Selective Media) | Arsenic | High selectivity | Often iron oxide-based | iex-resin.com, waterworld.com |
| Ion Exchange (MCR14 Resin) | Arsenic | Total exchange capacity ≥4 g/L | Low residual <5ppb | iex-resin.com |
In Situ and Ex Situ Remediation Approaches for this compound Contaminated Sites
Remediation of this compound contaminated sites can be achieved through methods applied directly at the site (in situ) or by excavating and treating the contaminated material elsewhere (ex situ).
Ex Situ Treatment:
Soil Washing: This technique involves using chemical solutions to extract contaminants from soil. For example, oxalic acid has been used to reduce arsenic bioavailability in soil, though it may not always bring levels below regulatory limits mdpi.com. Soil washing can be costly and may lead to secondary pollution or soil structure degradation mdpi.com.
Solidification/Stabilization: These methods aim to reduce the mobility and bioavailability of arsenic by encapsulating or binding it within a solid matrix. They are often considered efficient and cost-effective for soil remediation researchgate.net.
Electrokinetic Remediation (EKR): Ex situ EKR has shown effectiveness in treating arsenic-contaminated soil. In pilot-scale studies, an average of 78% of arsenic was removed from soil samples after 8 weeks of treatment using EDTA and sodium hydroxide (B78521) as processing fluids tandfonline.com. Removal rates of 1.06 to 1.55 mg/kg/day were observed, with electromigration towards the anode being the primary removal mechanism tandfonline.com.
In Situ Treatment:
Permeable Reactive Barriers (PRBs): PRBs involve injecting reactive materials into the subsurface to create a barrier that intercepts and treats contaminated groundwater. Iron-based nanoparticles, such as iron oxides, are effective in forming stable barriers that can reduce arsenic concentrations in groundwater. For instance, injecting iron oxide nanoparticles successfully reduced arsenic levels by 50% mdpi.com. Other PRB materials include zero-valent iron (Fe(0)) and iron slag routledge.com.
Bioremediation: This approach leverages microbial activity to transform, immobilize, or remove arsenic. It can involve bioleaching to remove arsenic from soils or biosorption to remove it from groundwater nih.gov. Microbial processes include sorption, complexation, coprecipitation, and oxidation-reduction reactions nih.gov.
Phytoremediation: This eco-sustainable technology utilizes plants to remove or stabilize arsenic from contaminated soils and shallow groundwater mdpi.comresearchgate.net. Phytoextraction involves accumulating arsenic in plant biomass, while phytostabilization immobilizes it in the soil. Certain fern species, such as Pteris vittata, are known hyperaccumulators, capable of concentrating arsenic in their tissues at levels up to 100 times higher than the soil concentration epa.gov. Phytoremediation can achieve significant removal efficiencies, with one study reporting 58.7% arsenic extraction by plants epslibrary.at.
Table 2: In Situ/Ex Situ Remediation Efficiencies
| Technology | Contaminant | Medium | Efficiency/Rate | Notes | Source Index |
| Phytoremediation (Pteris vittata) | Arsenic | Soil | Accumulation up to 100x soil concentration | Harvestable fronds | epa.gov |
| Phytoremediation (general) | Arsenic | Soil | 58.7% removal | Extracted by plant | epslibrary.at |
| Ex Situ Electrokinetic Remediation (EKR) | Arsenic | Soil | 78% removal (after 8 weeks) | 1.06-1.55 mg/kg/day removal rate | tandfonline.com |
| In Situ PRB (Iron oxide nanoparticles) | Arsenic | Groundwater | 50% reduction of background value | Stable barrier formed | mdpi.com |
| Soil Washing (Oxalic acid) | Arsenic | Soil | Reduced bioavailability, may exceed limits | mdpi.com |
Synthesis of Immobilizing Materials (e.g., Scorodite) for this compound
Immobilization strategies focus on converting soluble arsenic species into stable, low-solubility compounds, thereby reducing their mobility and bioavailability in the environment.
Iron-Based Materials: Iron oxides and hydroxides are highly effective adsorbents for arsenate due to their strong affinity for arsenic oxyanions acs.orgdiva-portal.org. Iron oxide-coated ignimbrite, for instance, has demonstrated a maximum adsorption capacity of 4.84 mg·g⁻¹ for As(V) through surface complexation mechanisms mdpi.com. Iron-based nanoparticles and iron oxide-loaded activated carbons are also utilized for arsenic adsorption via ligand exchange mdpi.commdpi.com. These materials are crucial for controlling arsenic mobility in both soils and groundwater acs.orgdiva-portal.org.
Scorodite and Related Minerals: Scorodite (FeAsO₄·2H₂O) is a naturally occurring mineral that can immobilize arsenic. Ferric arsenate, a compound similar to scorodite, can be precipitated from As(V) solutions using iron(III) unu.edu.
Apatite and Calcium Arsenates: Apatite minerals, particularly calcium phosphate hydroxyapatite (B223615) (HAp), can effectively immobilize arsenate by substituting phosphate in their crystal lattice researchgate.netpublish.csiro.au. This process can achieve high arsenic removal efficiencies, with studies reporting up to 99% removal from solutions with initial arsenic concentrations of 25 ppm scientific.net. The formation of calcium arsenates through lime addition is another method for precipitating As(V) unu.edu. Johnbaumite [Ca₅(AsO₄)₃OH] is another arsenate-bearing apatite mineral that exhibits stability under alkaline conditions publish.csiro.au.
Table 3: Immobilization Materials and Capacities
| Material | Arsenic Species | Mechanism | Adsorption Capacity (mg/g) | Notes | Source Index |
| Iron oxide-coated ignimbrite | As(V) | Surface complexation (ligand exchange) | 4.84 ± 0.12 | mdpi.com | |
| Calcium phosphate hydroxyapatite (HAp) | Arsenate | Precipitation/Substitution | Up to 99% removal | From 25 ppm initial arsenic concentration | scientific.net |
| Ferric arsenate (FeAsO₄·2H₂O) | As(V) | Precipitation | N/A | Particle size <10nm, amorphous | unu.edu |
| Iron oxide/Activated Carbon composite | Arsenic | Ligand exchange, inner-sphere complexation | N/A | Synergistic effect of AC and Fe₃O₄ | mdpi.com |
Computational and Theoretical Studies of Arsenenic Acid
Quantum Chemical Calculations (DFT) for Arsenic Acid Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of Arsenic acid. DFT methods allow for the detailed examination of molecular structures, electronic configurations, bond properties, and reaction pathways.
Structural Characterization: Arsenic acid (H₃AsO₄) is characterized as a tetrahedral species with an idealized C₃v symmetry nih.govazoai.com. DFT calculations have determined As-O bond lengths to be in the range of 1.66 to 1.71 Å nih.govazoai.com. These calculations are vital for understanding the molecule's stability and its interactions with other chemical species and surfaces. DFT has been employed to model the complexation of arsenic species with mineral surfaces, providing detailed geometries, reaction energies, and transition states for adsorption processes nih.govmdpi.comnih.govresearchgate.netnih.gov. For instance, studies on arsenate adsorption onto alumina (B75360) surfaces indicate that bidentate binuclear (BB) configurations are energetically favored over monodentate mononuclear (BM) structures mdpi.com. Furthermore, DFT investigations have explored the interactions of arsenic species with iron oxides, such as magnetite and goethite, revealing key bonding mechanisms nih.govnih.govmdpi.com.
Reactivity and Speciation: As a triprotic acid, Arsenic acid exhibits distinct reactivity based on its protonation state, governed by its pKa values: pKa₁ = 2.19, pKa₂ = 6.94, and pKa₃ = 11.5 azoai.commdpi.com. These values dictate its speciation across a wide pH range. DFT calculations are used to predict the electronic structure and reactivity of Arsenic acid, including its propensity to undergo ligand exchange reactions and its interactions with biological molecules nih.gov. Studies have utilized DFT to analyze the formation of aqueous complexes between ferric ions (Fe(III)) and arsenate (As(V)), providing insights into arsenic mobility in iron-rich environments nih.gov. The choice of DFT functionals can significantly influence the accuracy of calculated geometries and energies, with specific functionals being more suitable for modeling transition metal complexes and their interactions d-nb.info.
Table 1: Acid Dissociation Constants (pKa) for Arsenic Acid
| Dissociation Step | Equilibrium Reaction | pKa |
| First | H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺ | 2.19 |
| Second | H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺ | 6.94 |
| Third | HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺ | 11.5 |
Molecular Dynamics Simulations of Arsenic Acid Interactions at Interfaces
Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of Arsenic acid and its interactions with various interfaces, such as mineral surfaces and water molecules, at an atomic level.
Surface Adsorption: MD simulations are extensively used to model the adsorption of arsenic species onto mineral surfaces, which is a primary mechanism controlling arsenic's fate in aquatic and soil environments researchgate.netacs.orgnih.gov. Classical MD simulations have elucidated the adsorption mechanisms of arsenous acid (As(III)) on magnetite (311) surfaces, identifying Fe-O and O-H interactions as dominant forces researchgate.net. These simulations help in screening potential adsorbents for arsenic removal, with studies indicating that metal hydroxides like aluminum hydroxide (B78521) and ferric hydroxide exhibit high adsorption capacities for arsenic species acs.orgnih.gov. First-principles MD (FPMD) has been applied to study the adsorption of As(V) on clay minerals, revealing that As(V) species predominantly form monodentate complexes on montmorillonite (B579905) edge surfaces nih.gov.
Hydration and Solvation: Understanding the hydration structure of Arsenic acid and its anionic forms is critical for predicting their behavior in aqueous solutions. MD simulations provide detailed insights into the hydrogen bonding networks and solvation shells surrounding these species researchgate.netrsc.orgdigitellinc.comresearchgate.net. Ab initio MD simulations have been employed to capture the microscopic details of hydration structures, proton transfer events, and spectroscopic signatures of Arsenic acid in water, contributing to a deeper understanding of its aqueous chemistry digitellinc.comresearchgate.net.
Predictive Modeling of Arsenic Acid Speciation and Transport
Predictive modeling, encompassing geochemical and transport models, is essential for forecasting the distribution, speciation, and movement of Arsenic acid in various environmental compartments.
Speciation Modeling: Geochemical modeling software, such as PHREEQC, Geochemist's Workbench (GWB), and GEODELING, are utilized to simulate arsenic speciation in groundwater. These models predict the dominant arsenic species based on environmental parameters like pH and redox potential (Eh) raccefyn.cosjofsciences.comresearchgate.net. The accuracy of these models is sensitive to the thermodynamic data and the chosen software, with results showing good agreement for low-temperature systems sjofsciences.com.
Transport and Distribution Modeling: Models are developed to predict arsenic contamination in groundwater and soil, often integrating hydro-chemical, geological, and soil parameters. Machine learning (ML) models, particularly Random Forest (RF), have demonstrated superior performance in predicting groundwater arsenic concentrations and contamination probabilities compared to traditional methods like Multiple Linear Regression (MLR) azoai.commdpi.com. Key parameters influencing arsenic mobility and speciation, such as pH, Eh, and the concentrations of ions like Ca²⁺, SO₄²⁻, and Cl⁻, are critical inputs for these predictive models azoai.commdpi.com. Mathematical models, often coupled with transport simulation software like EPANET-MSX, are used to simulate the fate and transport of arsenic within drinking water distribution systems, accounting for adsorption onto pipe materials and oxidation processes nih.gov. Global-scale models have also been developed to predict arsenic distribution in different geological and chemical environments, explaining a significant portion of arsenic variation acs.org.
Table 2: Key Parameters Influencing Arsenic Speciation and Transport in Predictive Models
| Parameter | Influence on Arsenic | Source Reference(s) |
| pH | Affects protonation state of arsenic acid, influencing mobility, reactivity, and bioavailability. High pH often correlates with high arsenic. | azoai.commdpi.comraccefyn.comdpi.commdpi.com |
| Redox Potential (Eh) | Dictates the oxidation state of arsenic (As(III) vs. As(V)), impacting solubility and adsorption behavior. Reducing conditions favor As(III). | raccefyn.comdpi.comacs.org |
| Calcium (Ca²⁺) | Can compete with arsenic for adsorption sites, influencing mobility. | azoai.commdpi.com |
| Sulfate (B86663) (SO₄²⁻) | Can compete with arsenic for adsorption sites. High sulfate concentrations can correlate with arsenic contamination. | azoai.commdpi.com |
| Chloride (Cl⁻) | Can compete with arsenic for adsorption sites, reducing adsorption and increasing mobility. | azoai.commdpi.com |
| Iron (Fe) | Iron oxides and hydroxides are primary sorbents for arsenic. Mobilization is linked to the dissolution of iron minerals under reducing conditions. | azoai.commdpi.comacs.orgmdpi.com |
| Soil Organic Carbon (SOC) | Influences arsenic adsorption and bioavailability. High SOC can sometimes reduce arsenic removal efficiency. | mdpi.comresearchgate.net |
Machine Learning Approaches in Arsenic Acid Research
Machine learning (ML) algorithms have become indispensable tools for analyzing complex environmental datasets and developing predictive models for arsenic contamination.
Contamination Prediction and Mapping: ML models, particularly Random Forest (RF), Boosted Regression Trees (BRT), and Artificial Neural Networks (ANN), are widely employed to predict arsenic concentrations and contamination risks in groundwater and soil nih.govazoai.commdpi.comindiatimes.comnih.goviwaponline.comresearchgate.netacs.orgmdpi.com. These models leverage hydro-chemical, geological, and soil parameters to identify areas with high arsenic potential. For example, RF models have shown superior accuracy in predicting groundwater arsenic levels and contamination probabilities compared to traditional statistical methods azoai.commdpi.com. ML is also being used with satellite imagery to map arsenic contamination over large agricultural areas nih.govnih.govosti.govresearchgate.net.
Speciation and Risk Assessment: Beyond predicting concentrations, ML models are applied to understand arsenic speciation and assess human health risks associated with arsenic exposure. AI models can predict the distribution of groundwater arsenic and associated health risks by integrating environmental and geological data indiatimes.comindiaai.gov.in. Furthermore, ML algorithms are being utilized to analyze arsenic species and metallomics profiles in biological samples (e.g., toenails) to predict associations between arsenic exposure and diseases like cancer researchgate.net. Explainable AI (XAI) techniques, such as SHapley Additive exPlanations (SHAP), are increasingly used to interpret ML model predictions, revealing that parameters like high pH are strong indicators of high arsenic water sources mdpi.com.
Table 3: Performance Comparison of Machine Learning Models for Arsenic Prediction
| Model Type | Application Area | Key Performance Metric (Example) | Reference(s) |
| Random Forest (RF) | Groundwater As concentration prediction (Hetao Basin) | R² = 0.80 | mdpi.com |
| Random Forest (RF) | Groundwater As concentration prediction (Bangladesh) | R² = 0.70 | mdpi.com |
| Random Forest (RF) | Groundwater As contamination probability prediction | Accuracy = 98.70% (Training) | mdpi.com |
| Random Forest (RF) | Soil As concentration prediction (Remote Sensing) | R² = 0.73 (Hierarchical Cubist) | researchgate.net |
| ANN (ANFIS) | Arsenate removal efficiency prediction | R% = 97.72%, R² = 0.9333 | mdpi.com |
| Boosting Algorithms | Water As concentration classification | XGBoost (Precision for low As) = 0.87 | mdpi.com |
| XGBoost | Water As concentration classification | Sensitivity for medium As = 0.72 | mdpi.com |
Compound Names
Arsenic acid (H₃AsO₄)
Arsenous acid (H₃AsO₃)
Arsenate (AsO₄³⁻)
Arsenite (AsO₃³⁻)
Dihydrogen arsenate (H₂AsO₄⁻)
Hydrogen arsenate (HAsO₄²⁻)
Dihydrogen arsenite (H₂AsO₃⁻)
Hydrogen arsenite (HAsO₃²⁻)
Ferric ion (Fe(III))
Ferrous ion (Fe(II))
Uranium(VI) (U(VI))
Uranyl ion (UO₂²⁺)
Methylarsonic acid (MMA)
Dimethylarsinic acid (DMA)
Magnetite
Goethite
Ferrihydrite
Alumina (Al₂O₃)
Aluminum hydroxide (Al(OH)₃)
Ferric hydroxide (FeOOH)
Montmorillonite
Gibbsite
Future Directions and Interdisciplinary Research in Arsenenic Acid Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Environmental Arsenenic Acid Research
The application of "omics" technologies is revolutionizing the study of this compound by providing a holistic view of its interactions with biological systems. enviro.wiki These high-throughput methods allow for the comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within an organism in response to arsenic exposure. nih.goviarc.fr This integrated approach is crucial for deciphering toxicity mechanisms, identifying biomarkers of exposure, and understanding tolerance strategies in various organisms, from microbes to plants. enviro.wikinih.gov
Genomics and Transcriptomics research has identified specific genes and genetic variants associated with arsenic metabolism and tolerance. psu.eduresearchgate.net For instance, studies have revealed gene expression patterns in plants under arsenic stress, highlighting the role of sulfur metabolism and phytochelatin (B1628973) synthesis in detoxification. nih.govnih.gov In microorganisms, genomic analysis helps identify novel bacteria with the potential for bioremediation by uncovering genes involved in arsenic methylation and detoxification. mdpi.com
Proteomics provides insights into the functional changes occurring within a cell upon exposure to this compound. iarc.fr By analyzing the entire protein complement, researchers can identify stress-inducible proteins involved in mitigating toxicity. nih.govresearchgate.net This has been applied to understand cultivar-specific responses in crops like rice under high arsenic conditions. researchgate.net
Metabolomics , which is the study of small molecules or metabolites, offers a snapshot of the metabolic phenotype and is considered one of the most powerful techniques for studying alterations caused by environmental toxicants. psu.edu Studies have shown that arsenic exposure significantly disrupts lipid and amino acid metabolism. psu.edunih.gov Metabolomics analysis can identify specific biomarkers and reveal disruptions in key metabolic pathways, such as those involving lipids, amino acids, and arsenic metabolites themselves. nih.gov
The integration of these omics fields, often referred to as "arsenomics," provides a powerful framework for understanding the complex biological responses to this compound exposure. nih.gov This knowledge is foundational for developing strategies to enhance crop resilience and mitigate arsenic's impact on the food chain. nih.govresearchgate.net
| Omics Technology | Application in this compound Research | Key Findings |
| Genomics | Identifies genes and genetic variations related to arsenic uptake, transport, and tolerance in plants and microbes. nih.govresearchgate.net | Discovery of genes for arsenic methylation (arsM) and detoxification (arsH, arsI) in bacteria mdpi.com; Identification of gene variants near the AS3MT gene in humans associated with arsenic metabolism. psu.edu |
| Transcriptomics | Analyzes gene expression patterns (mRNA) in response to arsenic stress. nih.gov | Revealed altered expression of genes involved in oxidative stress response and sulfur metabolism in plants. nih.govnih.gov |
| Proteomics | Investigates the entire set of proteins (proteome) to understand functional changes and stress responses. iarc.fr | Identification of stress-inducible proteins that help mitigate arsenic toxicity in plants. nih.govresearchgate.net |
| Metabolomics | Profiles low molecular weight metabolites to capture the organism's phenotypic response to arsenic exposure. psu.edu | Showed that arsenic exposure disrupts lipid and amino acid metabolism and can lead to hyperglycemia. psu.edunih.gov |
Application of Synchrotron-Based Techniques for In Situ this compound Analysis
Synchrotron-based X-ray techniques are indispensable for the in situ analysis of this compound and related compounds in environmental samples. nih.gov These powerful methods allow for the determination of arsenic's chemical form (speciation) and its distribution within complex matrices like soil and biological tissues with minimal sample preparation, thus avoiding alterations to the arsenic species. uq.edu.au
The primary techniques used are X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uq.edu.au
XANES provides direct information on the oxidation state of arsenic (e.g., distinguishing between arsenite [As(III)] and arsenate [As(V)]). uq.edu.auacs.org The energy of the absorption edge in a XANES spectrum increases with the element's oxidation state. uq.edu.au This is crucial because the toxicity and mobility of arsenic are highly dependent on its oxidation state.
EXAFS gives details about the local atomic environment around the arsenic atom, including the identity and distance of neighboring atoms and their coordination number. researchgate.net This helps identify the specific minerals or molecules to which arsenic is bound in a sample. researchgate.net
These techniques can be combined with microscopy to create high-resolution maps of arsenic distribution and speciation. Synchrotron-based micro-X-ray Fluorescence (μ-XRF) can map the location of arsenic within a sample, such as a plant root or soil particle, while μ-XANES can then determine the speciation at specific points of interest on that map. nih.govresearchgate.net This combination has been used to track the transformation of arsenic compounds in various systems, from mine waste to historical paints. uq.edu.auresearchgate.net Furthermore, the development of quick-scanning XAS (Q-XAS) allows for the time-resolved measurement of rapid arsenic transformation processes, such as oxidation-reduction reactions at mineral-water interfaces, on a sub-second timescale. pnas.org
| Synchrotron Technique | Information Provided | Application Example |
| X-ray Absorption Near-Edge Structure (XANES) | Determines the oxidation state of arsenic (e.g., As(III) vs. As(V)). uq.edu.auschweizerbart.de | Distinguishing arsenic valence states in mine waste materials and hydrothermal fluids. uq.edu.auschweizerbart.de |
| Extended X-ray Absorption Fine Structure (EXAFS) | Reveals the local chemical environment: coordination number, bond distances, and neighboring atoms. researchgate.netresearchgate.net | Identifying that arsenate forms inner-sphere complexes on siderite surfaces. researchgate.net |
| Micro-X-ray Fluorescence (μ-XRF) | Maps the spatial distribution of elements, including arsenic, at a microscopic scale. nih.govnih.gov | Visualizing the location of arsenic in different sections of a rice grain. nih.gov |
| Quick-Scanning XAS (Q-XAS) | Measures rapid changes in arsenic speciation and concentration over time. pnas.org | Monitoring the initial oxidation rate of As(III) by manganese oxides in real-time. pnas.org |
Development of Sustainable and Cost-Effective this compound Remediation Solutions
Addressing widespread arsenic contamination requires remediation technologies that are not only effective but also sustainable, low-cost, and environmentally benign. mdpi.com Research is moving beyond conventional, often expensive methods like pump-and-treat systems towards innovative and greener alternatives. skeenapublishers.comepa.gov
Bioremediation and Phytoremediation are at the forefront of sustainable approaches. mdpi.comiwaponline.com
Phytoremediation uses plants to remove, stabilize, or degrade contaminants. iwaponline.commdpi.com This includes phytoextraction, where plants accumulate arsenic in their harvestable biomass, and phytostabilisation, where plants immobilize arsenic in the soil, reducing its bioavailability. mdpi.com
Microbial remediation utilizes microorganisms that can transform arsenic into less toxic or less mobile forms. mdpi.commdpi.com For example, sulfate-reducing bacteria can precipitate arsenic as arsenic sulfides in anaerobic bioreactors, effectively removing it from contaminated water like acid mine drainage. researchgate.net
Novel Adsorbents are being developed from low-cost, renewable materials. Biochar (a charcoal-like substance made from organic waste) and materials like graphene oxide have shown significant promise due to their large surface area and high adsorption capacity for arsenic. skeenapublishers.com Composites, such as polythiophene-embedded biochar and iron, have demonstrated high efficiency in removing both As(III) and As(V) from water. acs.org
In Situ Chemical Stabilization offers a cost-effective alternative to physically removing contaminated soil. epri.com This technique involves injecting reagents into the subsurface to immobilize arsenic. One method involves air sparging, which oxidizes dissolved iron, causing the formation of iron hydroxide (B78521) precipitates that adsorb and co-precipitate arsenic, effectively sequestering it from the groundwater. epa.gov
| Remediation Strategy | Mechanism | Advantages |
| Phytoremediation | Plants absorb and accumulate (phytoextraction) or immobilize (phytostabilisation) arsenic in soil. mdpi.com | Low-cost, environmentally friendly, applicable over large areas. iwaponline.com |
| Microbial Remediation | Microorganisms transform arsenic's oxidation state, often leading to precipitation as less soluble sulfide (B99878) minerals. mdpi.comresearchgate.net | Sustainable, utilizes natural biological processes. mdpi.com |
| Novel Adsorbents (e.g., Biochar) | Arsenic binds to the surface of highly porous, low-cost materials. skeenapublishers.comacs.org | Cost-effective, uses renewable/waste materials, high removal efficiency. skeenapublishers.comacs.org |
| In Situ Chemical Stabilization | Reagents are injected to precipitate or adsorb arsenic, immobilizing it in the subsurface. epa.govepri.com | Cheaper than excavation, treats contamination at the source. epri.com |
| Hybrid Systems | Combines two or more methods (e.g., bioremediation and adsorption) to improve performance. skeenapublishers.com | Increased efficiency, greater flexibility, potentially lower costs. skeenapublishers.com |
Nexus of this compound Research with Climate Change and Global Biogeochemical Cycles
The behavior, fate, and impact of this compound are intricately linked with larger Earth systems, including global biogeochemical cycles and climate change. Understanding these connections is critical for predicting future contamination scenarios and developing effective long-term management strategies.
Climate Change is emerging as a significant factor influencing arsenic mobility and exposure. skeenapublishers.com Research indicates that rising temperatures and elevated atmospheric carbon dioxide (CO2) levels can increase the concentration of inorganic arsenic in staple crops like rice. eurekalert.orgnih.gov Climate-related changes in soil chemistry and increased groundwater extraction for irrigation can exacerbate the mobilization of arsenic from geological sources into water supplies and agricultural soils. skeenapublishers.comeurekalert.org
The biogeochemical cycle of arsenic is not isolated; it is strongly coupled with the cycles of other key elements such as iron (Fe), sulfur (S), phosphorus (P), and carbon (C). um.esnih.gov Microbial activities are central to these connections. For example, the reduction of iron and sulfate (B86663) by bacteria under anaerobic conditions (common in flooded paddy soils) can release arsenic that was previously bound to iron oxide minerals. nih.gov Conversely, the oxidation of iron can lead to the sequestration of arsenic. epa.gov The presence of organic matter can also form stable complexes with arsenic, affecting its mobility and bioavailability in soils and sediments. um.es Recognizing these interconnections is essential, as interventions in one cycle (e.g., changes in agricultural water management affecting the carbon and iron cycles) can have profound, and sometimes unintended, consequences on the mobilization of this compound. nih.gov
Q & A
Q. What methodological approaches are critical for detecting arsenic acid in environmental matrices, and how do extraction variables influence accuracy?
- Methodology : Use acid-assisted extraction (e.g., HCl) with optimized variables such as acid concentration, temperature, and duration. For example, fractional factorial designs (e.g., 3∙2⁴⁻²) can systematically evaluate variables like %KI, %NaBH₄, and HCl concentration to maximize arsenic recovery .
- Data Reference : Table 2 in J. Braz. Chem. Soc. illustrates arsenic extraction percentages under varying HCl conditions, highlighting the impact of reagent ratios .
Q. How do the acid-base properties of arsenic acid (H₃AsO₄) affect its speciation and reactivity in aqueous systems?
- Methodology : Conduct pH-dependent speciation studies using potentiometric titrations or spectroscopic methods (e.g., Raman) to identify dominant species (H₂AsO₄⁻, HAsO₄²⁻, AsO₄³⁻). Cross-reference computational models (e.g., density functional theory) with experimental data to validate dissociation constants .
- Key Insight : At pH < 2, H₃AsO₄ dominates, while AsO₄³⁻ prevails at pH > 11. Intermediate species influence redox behavior and ligand interactions .
Advanced Research Questions
Q. How can multivariate experimental designs optimize arsenic deposition from nitric acid leaching solutions?
- Methodology : Apply second-order orthogonal central composite designs to evaluate interdependent variables (e.g., pH, NaHS/As molar ratio). Use software like Statgraphics to model responses (e.g., arsenic deposition rate) and identify Pareto-optimal conditions. For instance, a pH of 1.25 and NaHS/As ratio of 1.91 achieved 98% arsenic recovery in nitric acid systems .
- Statistical Analysis : Pareto diagrams and ANOVA reveal significant factors, enabling iterative refinement of deposition protocols .
Q. What strategies resolve contradictions in arsenic-protein interaction data between computational predictions and spectroscopic validations?
- Methodology : Combine Protein Data Bank (PDB) mining with cross-validation via Raman spectroscopy. For example, computational docking identified cysteine, glutamic acid, and aspartic acid as primary arsenic-binding residues, which were confirmed via Raman spectral shifts (e.g., S–As bond vibrations in cysteine) .
- Challenge : Discrepancies arise from solvent effects or dynamic binding unaccounted for in static models. Hybrid approaches (MD simulations + spectroscopy) improve accuracy .
Q. How does organic waste composting mitigate arsenic mobility in acid mine drainage (AMD), and what mechanistic insights explain pH-dependent metal sequestration?
- Methodology : Conduct time-series experiments measuring pH, arsenic, and heavy metal concentrations during composting. Results showed pH increased from 2.5 to 6.2, reducing dissolved arsenic via adsorption to organic colloids or precipitation as Fe-As complexes .
- Data Insight : Composting lowered arsenic from 3.0 ppm to 0.8 ppm in 72 hours, with humic acids enhancing ligand-driven immobilization .
Methodological Guidelines for Data Integrity
- Experimental Design : Prioritize fractional factorial or response surface methodologies to minimize trials while maximizing variable coverage .
- Validation : Cross-check arsenic quantification methods (e.g., ICP-MS vs. UV-Vis) to address matrix interference or instrumental drift .
- Ethical Compliance : Adhere to NIH guidelines for in vivo studies, including arsenic dosing protocols and tissue preservation (e.g., wet acid digestion for hepatic arsenic analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
